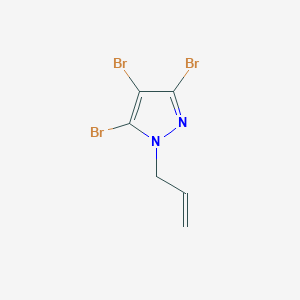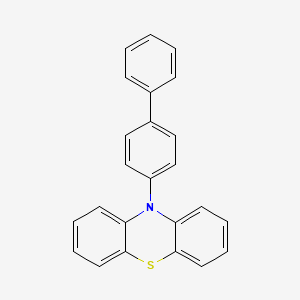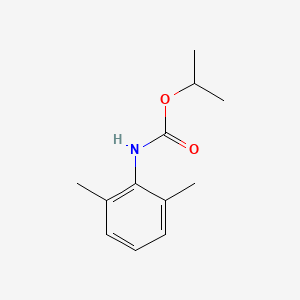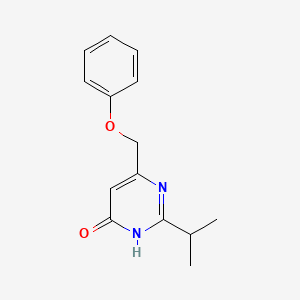
1-Allyl-3,4,5-tribromopyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Allyl-3,4,5-tribromopyrazole typically involves the bromination of 1-allylpyrazole. The reaction is carried out using bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Allyl-3,4,5-tribromopyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Allyl-3,4,5-tribromopyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Allyl-3,4,5-tribromopyrazole involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Allyl-3,4,5-tribromopyrazole can be compared with other brominated pyrazoles such as 3,4,5-tribromo-1H-pyrazole and 3,4-dibromo-5-methyl-1-vinylpyrazole . These compounds share similar chemical properties but differ in their specific applications and reactivity. The presence of the allyl group in this compound makes it unique and provides additional reactivity and versatility in chemical synthesis .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of complex molecules and materials.
Properties
CAS No. |
13369-77-2 |
|---|---|
Molecular Formula |
C6H5Br3N2 |
Molecular Weight |
344.83 g/mol |
IUPAC Name |
3,4,5-tribromo-1-prop-2-enylpyrazole |
InChI |
InChI=1S/C6H5Br3N2/c1-2-3-11-6(9)4(7)5(8)10-11/h2H,1,3H2 |
InChI Key |
NITNUVUFMWIPFK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=C(C(=N1)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene](/img/structure/B11952984.png)



![4-(3-Bromobenzo[b]thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11953022.png)


![Butyramide, N-[2,2,2-trichloro-1-(2,4-dimethylphenylamino)ethyl]-](/img/structure/B11953039.png)

